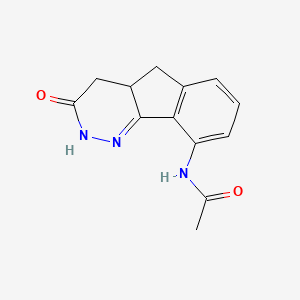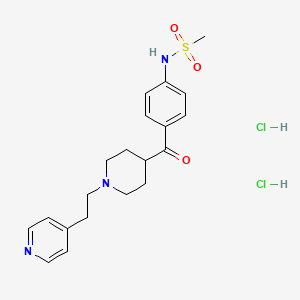
Methanesulfonamide, N-(4-((1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-(4-((1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride is a complex organic compound that features a methanesulfonamide group attached to a phenyl ring, which is further linked to a piperidine ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-((1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction.
Formation of the Methanesulfonamide Group: This involves the reaction of methanesulfonyl chloride with an amine group.
Final Coupling: The phenyl ring is coupled with the piperidine and pyridine moieties through a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(4-((1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
Methanesulfonamide, N-(4-((1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(4-((1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler compound with similar functional groups but lacking the complex structure of the target compound.
Pyridine Derivatives: Compounds containing the pyridine moiety, which may exhibit similar biological activities.
Piperidine Derivatives: Compounds with the piperidine ring, often used in medicinal chemistry.
Uniqueness
Methanesulfonamide, N-(4-((1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride is unique due to its combination of functional groups and structural complexity. This allows it to interact with a wide range of molecular targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
113559-14-1 |
|---|---|
Molecular Formula |
C20H27Cl2N3O3S |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
N-[4-[1-(2-pyridin-4-ylethyl)piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrochloride |
InChI |
InChI=1S/C20H25N3O3S.2ClH/c1-27(25,26)22-19-4-2-17(3-5-19)20(24)18-9-14-23(15-10-18)13-8-16-6-11-21-12-7-16;;/h2-7,11-12,18,22H,8-10,13-15H2,1H3;2*1H |
InChI Key |
QXJRLLMHMWCCAJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2CCN(CC2)CCC3=CC=NC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


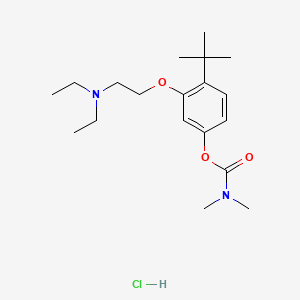
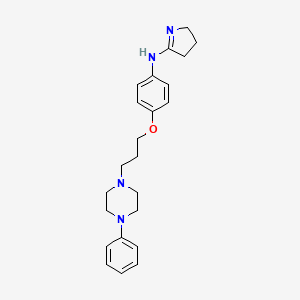
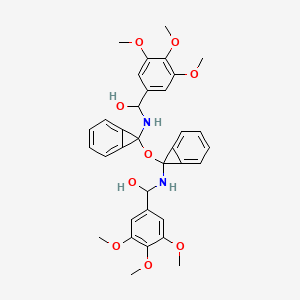

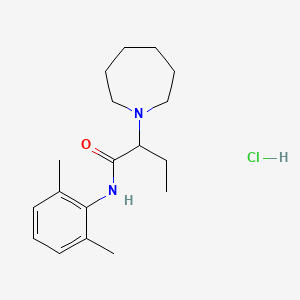

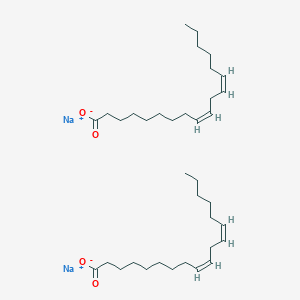
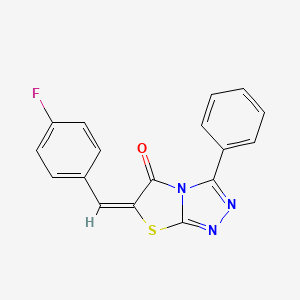
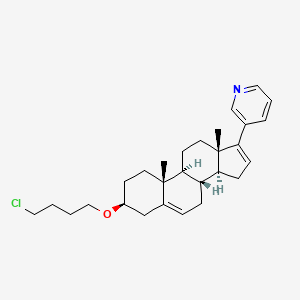
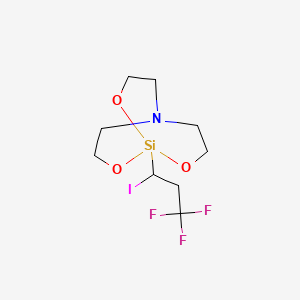

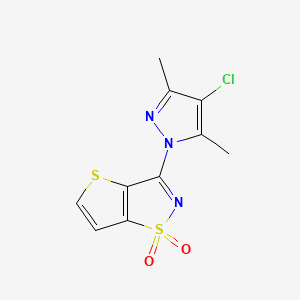
![oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide](/img/structure/B15190308.png)
